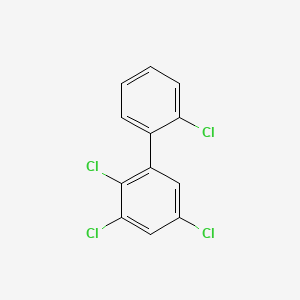

2,2',3,5-Tetrachlorobiphenyl

Description

Context of Polychlorinated Biphenyls (PCBs) as Persistent Organic Pollutants

Polychlorinated biphenyls (PCBs) are a group of synthetic organic chemicals that were manufactured for a variety of industrial applications from 1929 until they were banned in many countries in the late 1970s. triumvirate.com Their chemical stability, non-flammability, high boiling point, and electrical insulating properties made them ideal for use in electrical equipment like transformers and capacitors, as well as in heat transfer fluids and as plasticizers in paints and plastics. triumvirate.comnih.gov

PCBs are classified as persistent organic pollutants (POPs), a group of toxic chemicals that remain intact in the environment for extended periods, can be transported globally by wind and water, accumulate in the fatty tissues of living organisms, and have adverse effects on human health and the environment. iisd.orgepd.gov.hkepa.gov Due to their persistence, PCBs can bioaccumulate in the food chain, leading to higher concentrations in organisms at higher trophic levels. The international community has recognized the significant risks posed by POPs, leading to the adoption of the Stockholm Convention on Persistent Organic Pollutants in 2001. iisd.org This global treaty aims to eliminate or restrict the production and use of POPs, with PCBs being one of the original twelve chemicals targeted for action. pops.int

Significance of 2,2',3,5'-Tetrachlorobiphenyl (B1583170) within the Congener Profile of PCBs

The term "polychlorinated biphenyls" refers to a family of 209 distinct chemical compounds, known as congeners, each with a different number and position of chlorine atoms on the biphenyl (B1667301) structure. nih.gov 2,2',3,5'-Tetrachlorobiphenyl (PCB 44) is one of these congeners. The specific arrangement of chlorine atoms in each congener influences its physical and chemical properties, as well as its environmental fate and toxicity.

The congener profile, or the relative abundance of different PCB congeners in a sample, is crucial for understanding the source of contamination and the potential health risks. nih.govresearchgate.net Commercial PCB mixtures, such as Aroclors, were sold based on their chlorine content by weight, and each had a unique congener composition. nih.gov For instance, Aroclor 1242, which is 42% chlorine by weight, contains a specific mixture of congeners, including tetrachlorobiphenyls. nih.gov

Research has shown that the congener profiles of PCBs in environmental samples can differ significantly from those of the original commercial mixtures due to processes like weathering, volatilization, and biological degradation. researchgate.net Therefore, congener-specific analysis is essential for accurately assessing environmental contamination and exposure. osti.gov The presence and concentration of specific congeners like 2,2',3,5'-tetrachlorobiphenyl can provide valuable information about the history and transformation of PCB contamination at a particular site.

Evolution of Research Perspectives on Tetrachlorobiphenyls in Environmental and Biological Systems

Initial research on PCBs in the mid-20th century focused on their industrial applications and acute toxicity in occupational settings. nih.gov Studies in the 1930s and 1940s documented liver damage and skin conditions in workers exposed to high levels of chlorinated diphenyls. nih.gov However, the broader environmental impact of these compounds was not widely recognized until the 1960s. triumvirate.com

The discovery of PCBs in environmental samples in 1966 marked a turning point in research. researchgate.net Subsequent studies revealed their widespread presence in various environmental compartments, including air, water, soil, and biota. researchgate.net This led to a shift in research focus towards understanding the environmental fate, transport, and bioaccumulation of PCBs.

The development of advanced analytical techniques, such as high-resolution gas chromatography (HRGC) and mass spectrometry (MS), has been instrumental in advancing PCB research. nih.govcdc.gov These methods allow for the separation and quantification of individual PCB congeners, providing a more detailed and accurate picture of contamination. cdc.gov This has enabled researchers to investigate the specific roles of different congeners, including tetrachlorobiphenyls like 2,2',3,5'-tetrachlorobiphenyl, in biological processes and toxicological effects. nih.gov More recent research has also focused on the detection and analysis of PCB metabolites, such as hydroxylated PCBs (OH-PCBs) and methyl sulfone PCBs (MeSO2-PCBs), which can also have biological activity. nih.gov

Overview of Regulatory Frameworks and Their Impact on Research Directions for PCBs

Growing concerns about the environmental and health effects of PCBs led to the implementation of stringent regulations in the 1970s. In the United States, the Toxic Substances Control Act (TSCA) of 1976 banned the manufacture, processing, and distribution of PCBs. torhoermanlaw.comepa.gov Similarly, many other countries took action to restrict or ban the use of these chemicals. acs.org

On an international level, the Stockholm Convention on Persistent Organic Pollutants, which entered into force in 2004, has been a major driver of PCB-related research and policy. iisd.org The Convention requires parties to eliminate the use of PCBs in equipment by 2025 and ensure the environmentally sound management of PCB-containing wastes by 2028. iisd.org These regulatory mandates have spurred research into effective methods for the identification, cleanup, and disposal of PCBs. acs.org

Regulatory actions have significantly influenced the direction of PCB research. There is a continued focus on monitoring PCB levels in the environment and in human populations to assess the effectiveness of control measures. cdc.gov Furthermore, research is ongoing to better understand the long-term health effects of exposure to low levels of PCBs and to develop improved remediation technologies for contaminated sites. torhoermanlaw.com The need for accurate risk assessment has also driven the development of more sophisticated analytical methods for congener-specific analysis and the determination of toxic equivalency quotients (TEQs) for dioxin-like PCBs. cdc.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,5-trichloro-3-(2-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-7-5-9(12(16)11(15)6-7)8-3-1-2-4-10(8)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBNBYFPJCCKTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00867918 | |

| Record name | 2,2',3,5-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00867918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70362-46-8 | |

| Record name | 2,2′,3,5-Tetrachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70362-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3,5-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070362468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,5-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00867918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,5-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAN00VSP5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence, Distribution, and Fluxes of 2,2 ,3,5 Tetrachlorobiphenyl

Detection and Quantification in Abiotic Environmental Compartments

Scientific monitoring has confirmed the presence of 2,2',3,5-tetrachlorobiphenyl in the atmosphere, water systems, and soils, often resulting from industrial activities and improper disposal of electronic waste.

Presence in Atmospheric Phases

Polychlorinated biphenyls as a class are known to volatilize and undergo atmospheric transport, leading to widespread distribution. This can occur through aerosol formation followed by wet or dry deposition. While general atmospheric presence of PCBs is established, with measured concentrations in air ranging from less than 1 ng/m³ to 50 ng/m³, specific quantitative data for the atmospheric concentration of this compound (PCB 44) is not extensively detailed in the reviewed literature. who.int The primary mechanism for atmospheric contamination is the release from historical sources, such as old electrical equipment, and the incineration of PCB-containing materials. who.int

Distribution in Aquatic Systems (Water Column, Sediment Porewater)

This compound has been quantified in both water and sediment, with sediments often acting as a primary sink for these hydrophobic compounds. tandfonline.com

Studies have detected PCB 44 in various aquatic environments, particularly those impacted by industrial and electronic waste. For instance, in water samples from an electronic waste dumpsite in Lagos, Nigeria, PCB 44 was among nineteen congeners identified. fudutsinma.edu.ng Research on the Udu River in the Niger Delta also found that lower chlorinated PCBs, including PCB 44, were predominant in water samples. tandfonline.com

Sediments consistently show higher concentrations of PCBs compared to the overlying water column. In the Udu River, PCB 44 was a dominant congener in sediment, accounting for up to 15.6% of the total PCB burden at certain locations. oaepublish.com Similarly, studies at an electrical power station in Lagos found that the mean total PCB concentrations increased in the order of water < soil < dust < sediment. tandfonline.com The strong adsorption of PCBs to particulate matter facilitates their deposition and accumulation in sediments, where they can persist for long periods. who.int

Table 1: Detection of this compound in Aquatic Systems

| Location | Matrix | Finding | Reference |

|---|---|---|---|

| Electronic Waste Dumpsite, Lagos, Nigeria | Water | Detected as one of 19 PCB congeners. Total PCB levels exceeded tolerable limits for potable water systems. | fudutsinma.edu.ng |

| Udu River, Niger Delta, Nigeria | Water | Lower chlorinated congeners, including PCB 44, were predominant. | tandfonline.com |

| Udu River, Niger Delta, Nigeria | Sediment | Dominant congener, accounting for 15.6% of total PCB burden at one sampling point. Total concentration (Ʃ28PCBs) ranged from 5.34 to 16.1 ng g-1 dry weight. | oaepublish.com |

| Ijora Olopa Power Station, Lagos, Nigeria | Sediment | Mean total PCB concentration was highest in sediment (510.6 ng/g) compared to other matrices. | tandfonline.com |

| Lyons Creek, Niagara River Area of Concern | Sediment | Presence of 2,2',3,5'-tetrachlorobiphenyl (B1583170) noted, with potential for biomagnification. | ourniagarariver.ca |

Occurrence in Terrestrial Environments (Soil Matrices)

Soil contamination with this compound is a significant concern, especially in areas with a history of industrial use or waste disposal. The persistence of PCBs in soil is influenced by factors such as the degree of chlorination and the organic carbon content of the soil. who.int

A study conducted at an electronic waste dumpsite in Alaba, Lagos, Nigeria, revealed that PCB 44 had the highest concentration among all congeners detected in soil samples, with a measured value of 6.36 mg/kg. fudutsinma.edu.ng Research at an electrical power station also identified PCB 44 in soil samples, with total PCB concentrations ranging from 10.43 ng/g to 43.60 ng/g across different sampling points. tandfonline.com The strong adsorption of PCBs to soil particles limits their ability to leach, but they remain a long-term source of contamination. Laboratory experiments have also investigated the destruction of PCB 44 in spiked subsurface soils to evaluate remediation strategies. researchgate.net

Table 2: Occurrence of this compound in Terrestrial Environments

| Location | Matrix | Concentration of PCB 44 | Reference |

|---|---|---|---|

| Electronic Waste Dumpsite, Alaba, Lagos, Nigeria | Soil | 6.36 mg/kg (highest concentration among congeners detected) | fudutsinma.edu.ng |

| Ijora Olopa Power Station, Lagos, Nigeria | Soil | Detected, with total PCB concentrations in soil ranging from 10.43 ng/g to 43.60 ng/g. | tandfonline.com |

| Laboratory Study | Spiked Kaolin and Glacial Till Soils | Initial concentration of 50 mg/kg used to study destruction via activated persulfate oxidation. | researchgate.net |

Biotic Distribution and Tissue Accumulation

The lipophilic (fat-loving) nature of this compound drives its accumulation in the tissues of living organisms, a process that can lead to its magnification through food webs. t3db.ca

Bioaccumulation in Environmental Organisms

Bioaccumulation is the process where the concentration of a chemical in an organism becomes higher than its concentration in the surrounding environment. nih.gov PCBs are well-known to bioaccumulate, being readily absorbed and stored in the fatty tissues of organisms. who.int This accumulation is influenced by the organism's species, habitat, diet, and lipid content.

Once in the environment, this compound can be taken up by organisms from water, sediment, or food. In mammals, PCBs are absorbed through the gastrointestinal tract, lungs, and skin, distributing primarily to the liver and adipose tissue. who.intwho.int In birds, significant amounts can be transferred to eggs. While specific quantitative bioaccumulation factors for PCB 44 are not widely reported, its presence in contaminated ecosystems implies its uptake by local biota. For example, assessments in the Niagara River area have focused on the bioavailability of sediment-bound PCBs, including this congener, and their potential to affect fish and wildlife. ourniagarariver.ca

Bioconcentration and Trophic Transfer in Ecological Food Webs

Bioconcentration refers specifically to the uptake of a chemical from water, while trophic transfer describes the movement of a contaminant from one trophic level to the next through consumption. nih.govrug.nl The persistence and lipophilicity of PCBs lead to their biomagnification, where concentrations increase at successively higher levels of the food chain. rug.nl

Studies have included 2,2',3,5'-tetrachlorobiphenyl (also referred to as CB 44) in analyses of trophic transfer through coastal food webs. bver.co.kr The potential for biomagnification has been assessed using models that predict the concentrations of PCBs in various consumer organisms, such as fish and wildlife, based on their consumption of contaminated invertebrates. ourniagarariver.ca The rate of biotransformation, which can reduce accumulation, is generally slower for more highly chlorinated PCBs, but even tetrachlorobiphenyls like PCB 44 are persistent enough to accumulate. The process of biomagnification means that top predators in a food web can accumulate significantly higher concentrations of PCBs than are found in the abiotic environment. rug.nl

Temporal Trends and Spatial Variability of Environmental Concentrations

The environmental concentrations of this compound, a specific polychlorinated biphenyl (B1667301) (PCB) congener, exhibit significant variation over time and across different geographical locations. These trends are influenced by historical production and use, regulatory actions, and the physicochemical properties of the compound that lead to its persistence and long-range transport.

Temporal Trends

Following the ban on PCB production in many countries in the 1970s, a general decreasing trend in the environmental concentrations of total PCBs has been observed in various environmental compartments, including air, water, sediment, and biota. oup.comacs.org Studies analyzing sediment cores, which provide a historical record of contamination, have been instrumental in reconstructing the timeline of PCB deposition.

Research on sediment cores has shown that peak PCB concentrations often correspond to the period of maximum production and use, around the 1960s and 1970s. usgs.govconicet.gov.ar For instance, a study of sediment cores from Woods Inlet in Fort Worth, Texas, revealed that peak total PCB concentrations occurred at depths corresponding to sediment deposition dates of approximately 1960 for two cores and 1980 for a third. usgs.gov Although current transport of PCBs is still occurring, the study indicated that PCB loading to the inlet has substantially decreased since the 1960s. usgs.gov Similarly, a long-term study in a populated area of South America showed that peak maxima in a sediment core coincided with Argentina's period of maximum PCB usage between 1973 and 1980. conicet.gov.ar

Long-term monitoring programs have also confirmed declining PCB levels. In Chicago, a long-term decreasing trend of PCB concentrations in precipitation was observed with a half-life of 6.8 ± 3.1 years, and in the gas phase with a half-life of 7.7 ± 1.1 years between 1996 and 2003. acs.org In Lake Ontario, levels of various PCB congeners in lake trout showed a steady decrease between 1977 and 1993. oup.com

However, the rate of decline has not been uniform and can be influenced by ongoing, albeit lower-level, emissions from various sources. These can include the slow release from old equipment and improper disposal sites, as well as the revolatilization from environmental reservoirs like soil and water.

Table 1: Temporal Trends of PCB Concentrations in Various Environmental Media

| Location/Matrix | Period Studied | Key Finding | Reference |

|---|---|---|---|

| Woods Inlet, Fort Worth, TX (Sediment Cores) | Pre-1940s to 2003 | Peak total PCB concentrations at depths corresponding to deposition around 1960 and 1980, with significant decreases since the 1960s. | usgs.gov |

| Populated estuary, Argentina (Sediment Core) | 1970–2017 | Peak maxima in PCB concentrations in the sediment core corresponded with the period of maximum PCB usage in Argentina (1973-1980). | conicet.gov.ar |

| Lake Ontario (Lake Trout) | 1977–1993 | Overall levels of PCB contaminants in 4-year-old lake trout have decreased steadily. | oup.com |

| Chicago, IL (Atmosphere) | 1996–2003 | Long-term decreasing trend of PCB concentrations in both precipitation (half-life of 6.8 ± 3.1 years) and the gas phase (half-life of 7.7 ± 1.1 years). | acs.org |

Spatial Variability

The spatial distribution of this compound is highly heterogeneous, with concentrations varying significantly between urban-industrial areas and remote or rural locations. researchgate.netnih.gov This variability is primarily driven by the proximity to historical and ongoing emission sources.

Urban and industrial areas typically exhibit higher concentrations of PCBs in air, soil, and sediment due to past industrial activities, the presence of old electrical equipment containing PCBs, and other anthropogenic sources. nih.gov For example, a study in Cedar Rapids, Iowa, found that ΣPCB concentrations in residential soils ranged from 3 to 1200 ng g⁻¹ dry weight, with a mean of 56 ± 160 ng g⁻¹ d.w., which is about 10 times higher than worldwide background levels. nih.gov In another example, much higher PCB concentrations were found in both precipitation (7.1 ± 0.9 ng/L) and the gas phase (1.4 ± 0.1 ng/m³) in Chicago compared to a remote site at Sleeping Bear Dunes (1.1 ± 0.1 ng/L and 0.1 ± 0.08 ng/m³, respectively), indicating that Chicago is a source of PCBs to the Great Lakes. acs.org

In contrast, lower concentrations are generally found in remote regions, such as the Arctic. However, due to their semi-volatile nature, PCBs, including this compound, can undergo long-range atmospheric transport, leading to their presence in ecosystems far from their original sources. biorxiv.orgarizona.edu This process of "global distillation" results in the deposition of these compounds in colder regions, making the Arctic a hemispheric sink for PCBs. arizona.edu

The distribution of PCBs is also influenced by environmental characteristics. Multimedia mass balance models have shown that while spatial patterns in emissions are the dominant factor causing variation in environmental concentrations, differences in environmental conditions can also play a significant role. researchgate.net

Table 2: Spatial Variability of PCB Concentrations

| Location | Environmental Matrix | Concentration Range | Key Finding | Reference |

|---|---|---|---|---|

| Cedar Rapids, IA | Soil | 3 to 1200 ng g⁻¹ d.w. (ΣPCB) | Urban soil concentrations are approximately 10 times higher than global background levels. | nih.gov |

| Chicago, IL vs. Sleeping Bear Dunes, MI | Air (gas phase) | Chicago: 1.4 ± 0.1 ng/m³; Sleeping Bear Dunes: 0.1 ± 0.08 ng/m³ | Urban air concentrations are significantly higher than at a remote site, highlighting urban areas as sources. | acs.org |

| Central Region, Ghana | Soil (0-30 cm) | PCB-52: 1.84 ± 133 µg/kg; ΣPCBs (surface): 9.15 ± 0.52 µg/kg | Demonstrates the presence and variability of PCB congeners in tropical soils. | scirp.org |

| Boston Harbor, MA | Sediment Porewater | Freely dissolved PAH concentrations ranged over 5 orders of magnitude. | Illustrates high variability in contaminated harbor sediments. While focused on PAHs, the study also measured this compound. | acs.org |

Environmental Fate and Transport Mechanisms of 2,2 ,3,5 Tetrachlorobiphenyl

Inter-Compartmental Transport and Partitioning Behavior

Air-Water Exchange Dynamics

For many PCBs, air-water exchange often results in net volatilization, moving the compounds from water to the atmosphere, which is a significant loss process from aquatic systems. researchgate.netnih.gov For instance, studies on the Hudson River Estuary revealed that PCBs with five or fewer chlorine atoms generally exhibit net volatilization. nih.gov The direction and magnitude of this flux are influenced by factors such as water and air temperatures, wind speed, and the concentration of the PCB in both the dissolved and gaseous phases. nih.gov

Sediment-Water Partitioning Coefficients

In aquatic environments, 2,2',3,5-tetrachlorobiphenyl has a strong tendency to partition from the water column to sediments. This behavior is quantified by the sediment-water partitioning coefficient (Kd) and the organic carbon-normalized sediment partitioning coefficient (Koc). A high Koc value signifies a strong affinity for the organic fraction of sediment, reducing the concentration of the compound in the water. cdc.gov

For this compound, a predicted soil adsorption coefficient (Koc) of 1.00e+5 L/kg indicates a high tendency to adsorb to soil and sediment organic matter. epa.gov This strong binding to sediment particles can lead to the accumulation of the compound in benthic environments, where it can persist for long periods. The partitioning process is complex and can be influenced by the presence of dissolved organic matter and the specific characteristics of the sediment. oakland.edu

Soil-Water Interactions and Leaching Potential

Similar to its behavior in sediments, this compound exhibits strong sorption to soil particles, which significantly limits its mobility and potential to leach into groundwater. The high soil adsorption coefficient (Koc) of 1.00e+5 L/kg suggests that this compound will be largely immobile in most soil environments. epa.gov The affinity for soil is influenced by the soil's organic carbon content, with higher organic carbon leading to stronger binding. nih.gov Consequently, the risk of groundwater contamination through leaching is generally considered to be low for this compound.

Sorption Characteristics to Environmental Matrices

The tendency of this compound to attach to solid phases is a defining characteristic of its environmental behavior. This sorption to various environmental matrices plays a crucial role in its transport and bioavailability.

Adsorption to Organic Matter and Mineral Surfaces

The primary mechanism for the sorption of this compound in soils and sediments is its partitioning into the organic matter fraction. As a hydrophobic compound, it preferentially moves from the aqueous phase to associate with the nonpolar organic components of the solid matrix. This relationship is so strong that the organic carbon content is the most critical factor in determining the extent of sorption. nih.gov While adsorption to mineral surfaces can occur, it is generally considered less significant compared to sorption by organic matter for highly hydrophobic compounds like tetrachlorobiphenyls.

Influence of Colloidal and Particulate Matter on Transport

The transport of this compound in aquatic systems is significantly influenced by its association with colloidal and particulate matter. Colloids, which are very small particles suspended in the water, can bind with the compound and facilitate its transport. acs.org This association can increase the apparent solubility of the compound in water and affect its partitioning behavior between the truly dissolved phase and solid phases. oakland.edu

Studies have shown that correcting for the fraction of a PCB bound to dissolved organic carbon (a form of colloidal matter) can decrease the calculated volatilization flux, indicating that a portion of the compound thought to be in the dissolved phase is actually associated with these mobile particles. researchgate.netnih.gov Therefore, the presence of colloids and suspended particulates is a key factor in the mobility and long-range transport of this compound in rivers, estuaries, and other water bodies.

Table of Physicochemical Properties for this compound

| Property | Value | Unit |

| Molecular Formula | C12H6Cl4 | |

| Average Mass | 291.98 | g/mol |

| Monoisotopic Mass | 289.922361 | g/mol |

| Soil Adsorption Coefficient (Koc) | 1.00e+5 | L/kg |

Data sourced from the US EPA CompTox Chemicals Dashboard and PubChem. epa.govepa.govnih.gov

Facilitated Transport Mechanisms

Facilitated transport significantly enhances the mobility of hydrophobic organic compounds like 2,2',3,5'-tetrachlorobiphenyl (B1583170) in the environment. epa.gov This process involves other mobile substances that act as carriers, increasing the pollutant's movement through soil and water. epa.gov

Role of Natural Organic Matter (NOM) as a Carrier

Natural organic matter (NOM) encompasses a complex mixture of organic substances found in the environment, such as humic and fulvic acids. These substances can significantly influence the transport of hydrophobic chemicals.

Research has demonstrated that dissolved organic matter, such as humic acids, can facilitate the transport of polychlorinated biphenyls. uu.nl When 2,2',3,5'-tetrachlorobiphenyl associates with NOM in the water, its apparent solubility increases, allowing it to be transported more readily through the aqueous phase. Studies have shown that the presence of humic acid can influence the reductive dechlorination of another tetrachlorobiphenyl isomer, PCB-52, by altering its interaction with reactive materials. nih.gov The interaction between the pollutant and NOM is a key factor in its mobility, with higher concentrations of NOM potentially leading to greater transport.

| Parameter | Value | Unit | Reference |

| Soil Adsorption Coefficient (Koc) | 1.00e+5 | L/kg | epa.gov |

| Bioconcentration Factor | 2.54e+4 | L/kg | epa.gov |

| Biodegradation Half-Life | 15.8 | days | epa.gov |

| Atmospheric Hydroxylation Rate | 7.94e-13 | cm³/molecule·sec | epa.gov |

| This table presents key environmental fate and transport parameters for this compound. |

Interactions with Engineered Nanomaterials and Their Impact on Mobility

The increasing production and use of engineered nanomaterials (ENMs) have introduced a new factor in the environmental transport of pollutants. nih.gov These materials, due to their small size and large surface area, can interact with a wide range of chemical substances, including hydrophobic organic compounds.

Studies have shown that ENMs can adsorb hydrophobic contaminants and enhance their concentration in the aqueous phase, thereby affecting their mobility. nih.gov The type of nanomaterial, exposure to light, and the pH of the water can all influence the extent of this interaction. nih.gov For instance, research on various ENMs has highlighted their potential to alter the distribution and bioavailability of organic pollutants. nih.gov While specific studies focusing solely on the interaction between 2,2',3,5'-tetrachlorobiphenyl and ENMs are limited, the general principles of ENM-pollutant interactions suggest that these nanoparticles could act as carriers, facilitating the transport of this PCB congener in the environment. The properties of both the ENM and the surrounding environmental conditions would dictate the significance of this transport mechanism.

| Engineered Nanomaterial | Potential Impact on Hydrophobic Pollutant Mobility |

| Titanium Dioxide (TiO₂) | Can influence the adsorption and dispersion of hydrophobic contaminants. nih.gov |

| Multi-walled Carbon Nanotubes (MWCNTs) | Can interact with organic pollutants, affecting their distribution in water. nih.gov |

| Iron Oxides (Fe₂O₃, Fe₃O₄) | Shown to have various effects on plant growth, indicating interaction with biological systems which could indirectly influence pollutant transport. mdpi.com |

| Cerium Dioxide (CeO₂) | Can impact soil bacterial communities, which may play a role in the degradation and transport of organic pollutants. mdpi.com |

| Zinc Oxide (ZnO) | Significantly impacts soil bacterial communities, potentially altering the fate of co-contaminants. mdpi.com |

| This table outlines the potential impacts of various engineered nanomaterials on the mobility of hydrophobic pollutants. |

Transformation and Degradation Pathways of 2,2 ,3,5 Tetrachlorobiphenyl

Abiotic Transformation Processes

Abiotic processes, which are non-biological in nature, play a significant role in the environmental alteration of 2,2',3,5'-Tetrachlorobiphenyl (B1583170). These transformations primarily involve physical movement and light-induced degradation.

Volatilization and Loss from Open Systems

Volatilization is a key mechanism for the dispersion of PCBs from contaminated soils and water into the atmosphere. The tendency of a PCB congener to volatilize is related to its degree of chlorination. Lower chlorinated congeners, including tetrachlorobiphenyls like 2,2',3,5'-Tetrachlorobiphenyl, are more likely to be lost from surfaces through this process.

The widespread global distribution of PCBs is largely attributed to their volatilization from contaminated sites, followed by atmospheric transport and subsequent deposition in other areas. Studies have shown that PCBs with one to four chlorine atoms tend to migrate through repeated cycles of volatilization and deposition between the air, water, and soil. This process is influenced by environmental factors such as temperature and the organic carbon content of the soil; higher fluxes are observed from soils with lower organic carbon. In some remediation scenarios, such as treatment with quicklime, a significant portion of PCB loss (60-85%) has been attributed to evaporation and steam stripping due to elevated temperatures, rather than chemical decomposition, highlighting the importance of volatilization as a physical loss pathway.

Photolytic Degradation Pathways (General PCB consideration)

Photolysis, or degradation by light, is a primary abiotic pathway for the breakdown of PCBs in aquatic and atmospheric environments. In water, it is considered the most significant abiotic degradation process, while in the atmosphere, reactions with photochemically generated hydroxyl radicals are dominant.

The process involves the absorption of ultraviolet (UV) radiation, which excites the PCB molecule and can lead to the cleavage of carbon-chlorine (C-Cl) bonds. Research on various PCB congeners has demonstrated that photolytic degradation generally results in the formation of less chlorinated biphenyls. For instance, studies on several tetrachlorobiphenyls and other congeners have identified the main products of photolysis as lower chlorinated congeners and, ultimately, biphenyl (B1667301). The rate of this degradation is influenced by factors such as the intensity of UV light and the presence of solvents, which can affect the reaction efficiency.

Biotransformation and Biodegradation of Tetrachlorobiphenyl Congeners

The biological transformation of tetrachlorobiphenyls is a critical component of their environmental fate, primarily driven by microbial activity. Under anaerobic conditions, a key process is reductive dechlorination.

Anaerobic Reductive Dechlorination

In anaerobic environments such as sediments, the primary biodegradation pathway for more highly chlorinated PCBs is reductive dechlorination. This process involves microorganisms using the chlorinated compounds as electron acceptors, resulting in the removal of chlorine atoms and their replacement with hydrogen. This typically transforms highly chlorinated, more persistent congeners into lower-chlorinated forms that can be more readily degraded by other processes, including aerobic degradation.

A specific group of bacteria known as organohalide-respiring bacteria (OHRB) is central to the anaerobic dechlorination of PCBs. nih.govresearchgate.netnih.govnih.govnih.gov These bacteria are capable of using halogenated organic compounds as a source of energy for their growth. Among the most well-characterized OHRB involved in PCB degradation is the genus Dehalococcoides. nih.govnih.govnih.gov

Studies have consistently shown a strong correlation between the presence and activity of Dehalococcoides-like bacterial populations and the dechlorination of various PCB congeners in contaminated sediments. nih.gov For example, research on the dechlorination of 2,3,4,5-tetrachlorobiphenyl (B164871) found that Dehalococcoides-like populations were present in all active cultures and their dynamics were directly linked to the degradation activity. nih.gov When dechlorination was inhibited or the PCB substrate was consumed, this bacterial population declined. nih.gov Other bacterial groups implicated in PCB dechlorination include genera such as Dehalogenimonas, Dehalobacter, and Desulfitobacterium. nih.govnih.gov The global prevalence of diverse OHRB in environments like sewage sludge suggests their widespread and significant impact on the fate of persistent organic pollutants. nih.gov

Table 1: Key Bacterial Genera in Anaerobic PCB Dechlorination

| Genus | Phylum | Key Characteristics |

|---|---|---|

| Dehalococcoides | Chloroflexi | Strictly organohalide-respiring; often linked to extensive dechlorination of various PCB congeners. nih.govnih.gov |

| Dehalogenimonas | Chloroflexi | Another member of the Chloroflexi phylum known to be involved in PCB dechlorination. nih.gov |

| Dehalobacter | Firmicutes | A strict organohalide-respiring bacterium within the Firmicutes phylum. nih.gov |

| Desulfitobacterium | Firmicutes | Versatile dehalogenating bacteria capable of dechlorinating both aromatic and aliphatic compounds. nih.gov |

The removal of chlorine atoms by OHRB is not random; it occurs at specific positions on the biphenyl rings, a phenomenon known as regiospecificity. The specific pathways depend on both the PCB congener's structure and the specific enzymatic capabilities of the microbial populations present. northumbria.ac.uk

While specific dechlorination pathway studies for 2,2',3,5'-Tetrachlorobiphenyl (PCB 44) are limited, research on other tetrachlorobiphenyl congeners provides insight into common patterns. Generally, chlorine atoms in the meta and para positions are more readily removed than those in the ortho position. nih.govepa.gov For example, studies on Aroclor 1242 showed that dechlorination occurred primarily from the meta and para positions, leading to an accumulation of ortho-substituted congeners. epa.gov

Research on specific tetrachlorobiphenyls reveals more detailed pathways:

2,3,5,6-Tetrachlorobiphenyl (B164875): Initial dechlorination can involve both meta and ortho chlorine removal. nih.govnih.gov However, enrichment cultures have been shown to select for strict ortho dechlorination, leading to the formation of 2,3,5-trichlorobiphenyl (B1345140) and subsequently 3,5-dichlorobiphenyl. nih.govnih.gov

2,3,4,5-Tetrachlorobiphenyl: Dechlorination pathways have been observed to remove the doubly flanked meta (position 4) and para (position 5) chlorines, resulting in products like 2,3,5-trichlorobiphenyl and 2,4,5-trichlorobiphenyl. nih.gov

These examples demonstrate that the chlorine substitution pattern dictates the dechlorination potential. northumbria.ac.uk The removal of flanked meta and para chlorines is a frequently observed pathway in many sediment environments. nih.gov The specific enzymes, known as reductive dehalogenases, within different OHRB have unique structures that govern substrate specificity and determine which dechlorination pathway is favored. northumbria.ac.uk One study on the biodegradation of PCB 44 in sediment amended with elemental iron showed a decrease of 51.6% to 63.9% after 18 months, indicating its susceptibility to enhanced anaerobic degradation, although the specific daughter products were not detailed. researchgate.net

Table 2: Dechlorination Pathways of Example Tetrachlorobiphenyls

| Starting Congener | Observed Dechlorination Pattern | Primary Products | Reference |

|---|---|---|---|

| 2,3,5,6-Tetrachlorobiphenyl | meta and ortho removal, with selection for ortho pathway | 2,3,5-Trichlorobiphenyl, 3,5-Dichlorobiphenyl | nih.govnih.gov |

| 2,3,4,5-Tetrachlorobiphenyl | Removal of doubly flanked meta and para chlorines | 2,3,5-Trichlorobiphenyl, 2,4,5-Trichlorobiphenyl | nih.gov |

Compound Names

Analysis of Dechlorination Products and Reaction Stoichiometry

The anaerobic microbial dechlorination of polychlorinated biphenyls is a critical environmental process that reduces their toxicity and persistence. This process involves the removal of chlorine atoms and their replacement with hydrogen, effectively transforming highly chlorinated congeners into less chlorinated forms that can be further degraded by aerobic bacteria. uth.group.comnih.gov The pattern of chlorine removal—from ortho, meta, or para positions—is highly dependent on the specific microbial populations present in the sediment and the structure of the PCB congener itself. uth.group.com

While specific studies detailing the complete dechlorination pathway and stoichiometry for 2,2',3,5'-Tetrachlorobiphenyl (PCB 43) are not extensively documented in the reviewed scientific literature, the principles can be illustrated by the transformation of other well-studied tetrachlorobiphenyl isomers.

For instance, studies on 2,3,5,6-Tetrachlorobiphenyl have shown that it undergoes both ortho and meta dechlorination. In enrichment cultures from Baltimore Harbor sediments, the primary dechlorination products were identified as 2,5-Dichlorobiphenyl (21%), 2,6-Dichlorobiphenyl (63%), and 2,3,6-Trichlorobiphenyl (16%) after 37 weeks. uth.gr In other experiments with the same starting compound, sequential removal of an ortho chlorine followed by a meta chlorine led to the transient accumulation of 2,3,5-Trichlorobiphenyl and 3,5-Dichlorobiphenyl, with 3-Chlorobiphenyl being the eventual dominant product. nih.govasm.org

Similarly, the dechlorination of 2,3,4,5-Tetrachlorobiphenyl (PCB 61) by the organohalide-respiring bacterium Dehalobium chlorocoercia DF-1 was found to be a highly specific reaction, yielding exclusively 2,3,5-Trichlorobiphenyl (PCB 23) as the product. acs.orgacs.orgnih.gov This demonstrates a clear stoichiometric conversion where one mole of PCB 61 is converted to one mole of PCB 23 through the removal of the para-chlorine.

These examples underscore that the dechlorination of a tetrachlorobiphenyl is a stepwise process. The reaction stoichiometry follows the sequential removal of chlorine atoms, leading to the formation of various trichloro- and dichlorobiphenyl intermediates. The specific products formed from 2,2',3,5'-Tetrachlorobiphenyl would depend on the preferential positions (ortho, meta, or para) targeted by the active microbial consortium.

Table 1: Illustrative Dechlorination Products of Tetrachlorobiphenyl Isomers This table presents data from related isomers to illustrate potential dechlorination pathways, as specific product analysis for 2,2',3,5'-Tetrachlorobiphenyl is limited in the cited literature.

| Starting Compound | Dechlorination Pathway | Major Products | Reference |

| 2,3,5,6-Tetrachlorobiphenyl | ortho and meta | 2,5-Dichlorobiphenyl, 2,6-Dichlorobiphenyl, 2,3,6-Trichlorobiphenyl | uth.gr |

| 2,3,5,6-Tetrachlorobiphenyl | Sequential ortho and meta | 2,3,5-Trichlorobiphenyl, 3,5-Dichlorobiphenyl | nih.govasm.org |

| 2,3,4,5-Tetrachlorobiphenyl | para | 2,3,5-Trichlorobiphenyl | acs.orgacs.orgnih.gov |

Kinetic Modeling of Dechlorination Rates at Environmentally Relevant Concentrations

Understanding the kinetics of PCB dechlorination is essential for predicting the natural attenuation of these contaminants in the environment. Kinetic models help to estimate the time required for site remediation and to identify factors that may limit the degradation rate.

Research into the dechlorination kinetics of 2,3,4,5-Tetrachlorobiphenyl (PCB 61) at environmentally relevant, low aqueous concentrations (in the ng/L range) has provided significant insights. acs.orgacs.org Using a novel method with polymer-phase passive samplers, scientists were able to measure dechlorination rates in sediment-free cultures of Dehalobium chlorocoercia DF-1. The key findings from this research include:

The rate of dechlorination is a linear function of the PCB substrate concentration at levels below the maximum aqueous solubility. acs.orgresearchgate.net This indicates first-order kinetics, where the rate is directly proportional to the amount of available PCB.

Dechlorination activity was observed at concentrations as low as 1 ng/L, suggesting that for this organism, there is no significant threshold concentration below which dechlorination ceases. acs.orgnih.govresearchgate.net

These findings suggest that the slow rates of dechlorination often observed in natural sediments may be due to the low population densities of organohalide-respiring bacteria rather than a lack of bioavailability of the PCBs. acs.orgacs.orgnih.gov

While these kinetic studies were performed on PCB 61, the principles are broadly applicable. A similar first-order kinetic model would likely describe the dechlorination of 2,2',3,5'-Tetrachlorobiphenyl, although the specific rate constant would be unique to the congener and the specific microbial community mediating the reaction. The rate would be influenced by the congener's structure and the enzymatic efficiency of the dechlorinating bacteria.

Factors Influencing Microbial Dechlorination Activity

The rate and extent of microbial dechlorination of 2,2',3,5'-Tetrachlorobiphenyl in the environment are governed by a variety of interconnected factors.

Electron Donor Availability : Reductive dechlorination is an anaerobic respiratory process where the PCB acts as an electron acceptor. The availability of a suitable electron donor, such as hydrogen or simple organic acids (e.g., acetate, propionate, butyrate), is crucial to fuel this process. uth.grasm.orgumich.edu The fermentation of organic matter by other bacteria in the sediment community often produces these necessary electron donors. oup.com

Sediment Presence : Sediments provide a physical matrix and a complex source of nutrients and electron donors for microbial communities. While sustained PCB dechlorination has been achieved in minimal media without sediment, its presence can significantly impact the process. nih.govasm.orgnih.gov For example, the transfer of a primary enrichment culture from a sediment-containing medium to one without sediment resulted in a longer lag time before dechlorination commenced. nih.govnih.gov Conversely, the presence of sediment is not always a prerequisite, and its characteristics can sometimes be inhibitory to dechlorination. ourniagarariver.ca

Aerobic Biodegradation Mechanisms (General PCB consideration)

While highly chlorinated PCBs are resistant to aerobic attack, the less-chlorinated products resulting from anaerobic dechlorination can be degraded by aerobic bacteria. uth.grnih.gov This two-step anaerobic-aerobic sequence is considered the primary pathway for the complete bioremediation of PCBs in the environment. wikipedia.org

The aerobic degradation of PCBs is typically initiated by a dioxygenase enzyme, which inserts two hydroxyl groups onto the biphenyl structure. researchgate.netnih.gov The most common and well-studied pathway involves the biphenyl 2,3-dioxygenase (BphA) enzyme, which attacks the 2,3-positions of a phenyl ring. This creates a cis-2,3-dihydro-2,3-dihydroxybiphenyl derivative. researchgate.net

This initial step is followed by a series of enzymatic reactions known as the "biphenyl upper pathway":

The diol is dehydrogenated to form a dihydroxybiphenyl (e.g., 2,3-dihydroxybiphenyl).

The hydroxylated ring is cleaved by a hydrolase.

The resulting chlorinated benzoic acid and a five-carbon aliphatic acid are further metabolized and can eventually enter central metabolic pathways like the TCA cycle. wikipedia.org

The effectiveness of this pathway is highly dependent on the chlorine substitution pattern of the PCB congener. Chlorine atoms, particularly at the ortho positions, can sterically hinder the initial dioxygenase attack, making the congener resistant to degradation. uth.gr Some specialized bacteria, however, possess dioxygenases that can attack at different positions, such as 3,4-hydroxylation, allowing them to degrade a wider range of congeners. uth.gr

Metabolic Transformations in Non-Human Biological Systems

When PCBs are ingested by non-human organisms, they undergo metabolic transformations, primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. nih.gov This metabolism is generally considered a detoxification process, as it converts the lipophilic parent PCBs into more water-soluble metabolites that can be more easily excreted. nih.gov However, some of these metabolites can be more toxic than the original compound. nih.gov

Hydroxylation Metabolites and Their Structural Elucidation

The primary metabolic pathway for PCBs is hydroxylation, which results in the formation of hydroxylated PCBs (OH-PCBs). nih.gov This process is catalyzed by CYP enzymes and can occur either through the formation of an arene oxide intermediate or by direct insertion of a hydroxyl group.

The position of hydroxylation is dependent on the PCB's structure and the specific CYP enzymes involved. In general, hydroxylation is favored at the para position in the least chlorinated of the two phenyl rings. iwc.int For tetrachlorobiphenyls, studies on isomers like 2,2',5,5'-Tetrachlorobiphenyl (B50384) (PCB 52) in rats have identified mono-hydroxylated metabolites, such as 2,2',5,5'-Tetrachlorobiphenyl-4-ol (4-OH-PCB52), in tissues like the liver and serum. nih.govacs.org

The definitive identification and structural elucidation of these metabolites are crucial for understanding their toxicological properties. This is achieved through a combination of advanced analytical techniques:

Gas Chromatography-Mass Spectrometry (GC-MS) : Used to separate and identify metabolites based on their mass-to-charge ratio and fragmentation patterns. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy and X-ray Diffraction : Provide detailed information on the precise three-dimensional structure of isolated metabolites, confirming the position of the hydroxyl group.

Circular Dichroism (CD) : Techniques like electronic and vibrational circular dichroism are used to determine the absolute structure and stereoisomerism of chiral PCB metabolites. nih.gov

Formation of Sulfated and Methoxylated Metabolites

Following the initial hydroxylation, the resulting OH-PCBs can undergo further phase II conjugation reactions to increase their water solubility and facilitate excretion.

Sulfation : OH-PCBs can be conjugated with a sulfate (B86663) group by sulfotransferase enzymes, forming PCB sulfates. These sulfated metabolites have been identified as significant products of PCB metabolism. For example, studies on PCB 52 in rats detected sulfated metabolites in the serum and liver. nih.gov Research on 4-Chlorobiphenyl (PCB 3) was the first to report the in vivo formation of sulfated PCB metabolites, which were found to be major excretion products in urine. acs.org

Methoxylation : In addition to sulfation, methoxylated PCB metabolites (MeO-PCBs) can also be formed. The formation of these metabolites has been observed in rats exposed to PCB 52. nih.govacs.org These metabolites can be formed through the O-methylation of OH-PCBs.

The formation of these various metabolites creates a complex profile within an organism following exposure to a single PCB congener like 2,2',3,5'-Tetrachlorobiphenyl.

Table 2: Metabolites Identified from Tetrachlorobiphenyl Isomers in Animal Models This table summarizes findings from related isomers, as specific metabolic data for 2,2',3,5'-Tetrachlorobiphenyl is limited in the cited literature.

| Parent Compound Isomer | Animal Model | Metabolite Class | Specific Metabolites Identified | Reference |

| 2,2',5,5'-Tetrachlorobiphenyl (PCB 52) | Rat | Hydroxylated | 4-OH-PCB52, unknown mono-OH-PCB52 | acs.org |

| 2,2',5,5'-Tetrachlorobiphenyl (PCB 52) | Rat | Sulfated | PCB 52 sulfates | nih.gov |

| 2,2',5,5'-Tetrachlorobiphenyl (PCB 52) | Rat | Methoxylated | Methoxylated PCB 52 metabolites | nih.govacs.org |

| 4-Chlorobiphenyl (PCB 3) | Rat | Sulfated | 4'-PCB3-sulfate, 3'-PCB3-sulfate, 2'-PCB3-sulfate | acs.org |

Identification and Activity of Xenobiotic-Metabolizing Enzyme Systems (e.g., Cytochrome P450 Isoforms, Sulfotransferases)

The metabolism of 2,2',3,5'-tetrachlorobiphenyl is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes, a key component of the phase I xenobiotic-metabolizing system. t3db.ca These enzymes catalyze the initial oxidation of the PCB molecule, typically through hydroxylation. t3db.canih.gov The specific CYP isoforms involved can vary between species and can be induced by exposure to certain chemicals. nih.govnih.gov

For instance, studies on the related congener, 2,3',4',5-tetrachlorobiphenyl (B1594203), in rats, guinea pigs, and hamsters have demonstrated species-specific differences in CYP activity. nih.gov In these animals, phenobarbital (B1680315) was found to induce 3-hydroxylation, while 3-methylcholanthrene (B14862) and 3,3',4,4',5-pentachlorobiphenyl (B1202525) increased 4-hydroxylation in rats and hamsters. nih.gov This suggests the involvement of different CYP1A and CYP2A/B isoforms in the metabolism of tetrachlorobiphenyls. nih.gov While direct studies on 2,2',3,5'-tetrachlorobiphenyl are limited, the metabolic pathways are expected to be similar, involving hydroxylation at available carbon positions.

Following phase I metabolism, the resulting hydroxylated metabolites (OH-PCBs) can undergo phase II conjugation reactions. nih.gov Sulfotransferases (SULTs) are a key family of phase II enzymes that catalyze the sulfation of OH-PCBs, further increasing their water solubility and facilitating their elimination. nih.govacs.org For example, the metabolite 4-OH-PCB 52 and its corresponding sulfate have been identified, and these metabolites can act as inhibitors of SULTs like SULT2A1 and SULT1E1. nih.gov

The table below summarizes the key enzyme systems involved in the metabolism of tetrachlorobiphenyls.

| Enzyme System | Phase | Function | Specific Isoforms (Examples for related compounds) |

| Cytochrome P450 (CYP) | I | Hydroxylation | CYP1A, CYP2A, CYP2B nih.govnih.gov |

| Sulfotransferases (SULTs) | II | Sulfation | SULT1E1, SULT2A1 nih.gov |

Disposition and Tissue-Specific Distribution of 2,2',3,5'-Tetrachlorobiphenyl and Its Metabolites in Animal Models

Due to their lipophilic nature, 2,2',3,5'-tetrachlorobiphenyl and other PCBs are readily absorbed and tend to accumulate in fatty tissues. t3db.ca Following absorption, they are transported in the blood, often bound to proteins like albumin. t3db.ca The distribution of the parent compound and its metabolites is not uniform throughout the body.

Studies on the related compound 2,2',5,5'-tetrachlorobiphenyl (PCB 52) in rats have shown that the parent compound can be detected in various tissues, including adipose tissue, brain, liver, and serum. nih.govbiorxiv.org The highest concentrations are typically found in adipose tissue, reflecting the compound's lipophilicity. nih.govnih.gov

Metabolites, being more polar, are primarily found in the liver and serum. biorxiv.org For instance, in rats exposed to PCB 52, hydroxylated and sulfated metabolites were predominantly identified in these compartments. biorxiv.org Specifically, 2,2',5,5'-Tetrachlorobiphenyl-4-ol (4-OH-PCB52) and another unknown monohydroxylated metabolite were detected in adipose tissue, intestinal content, lung, liver, and serum, but not in the brain. acs.org Over a 14-day period in rats, over 70% of a single dose of 3H-2,5,2',5'-tetrachlorobiphenyl was excreted in the feces, with another 13% in the urine, indicating that the gastrointestinal tract is a major route of elimination for metabolites. nih.gov

The table below illustrates the typical tissue distribution of a tetrachlorobiphenyl and its metabolites based on findings for related congeners.

| Compound Type | High Concentration Tissues | Low/Non-detectable Tissues (for some metabolites) |

| Parent Tetrachlorobiphenyl | Adipose tissue, Liver, Skin t3db.canih.govnih.gov | Brain (lower than adipose) nih.gov |

| Hydroxylated Metabolites | Liver, Serum biorxiv.org | Brain acs.org |

| Sulfated Metabolites | Liver, Serum biorxiv.org |

Biological Factors Influencing Metabolism (e.g., Sex-Dependent Enzyme Expression)

The metabolism of PCBs can be influenced by various biological factors, with sex being a significant determinant. oup.com Sex-dependent differences in the expression of xenobiotic-metabolizing enzymes, particularly cytochrome P450 isoforms, can lead to variations in the rate and profile of PCB metabolism between males and females. oup.com

For instance, studies on PCB 136, a structurally related congener, have shown sex-dependent oxidation by rat liver tissue slices. nih.gov While some oral dosing studies in rodents have not observed significant sex differences in the disposition of PCBs and their metabolites, others suggest that such differences do exist and can have toxicological implications. acs.org Research on zebrafish exposed to 2,2',5,5'-tetrachlorobiphenyl (PCB 52) revealed that the concentration of the compound was almost twice as high in females as in males. researchgate.net These differences in metabolic capacity can influence the bioaccumulation and potential toxicity of these compounds. acs.orgoup.com

Advanced Analytical Methodologies for 2,2 ,3,5 Tetrachlorobiphenyl and Its Metabolites

Comprehensive Sample Preparation and Extraction Protocols for Environmental and Biological Matrices

The accurate analysis of 2,2',3,5'-tetrachlorobiphenyl (B1583170) and its metabolites begins with robust sample preparation and extraction, designed to isolate these compounds from complex matrices such as soil, sediment, water, and biological tissues. The choice of method depends on the matrix, the target analytes (parent compound vs. metabolites), and the required detection limits.

For environmental solid samples like soil and sediment, common extraction techniques include Soxhlet extraction, pressurized fluid extraction (PFE), and ultrasonic extraction. epa.gov These methods typically use solvent mixtures such as hexane/acetone or methylene (B1212753) chloride/acetone to efficiently remove PCBs from the sample matrix. epa.gov For aqueous samples, liquid-liquid extraction with a non-polar solvent like n-hexane is a standard procedure. thermofisher.com

Biological matrices, such as serum and tissues, require more intricate protocols to handle high lipid and protein content. A widely used approach for tissues is the "Jensen" extraction method. nih.gov For serum, a validated protocol involves initial denaturation with hydrochloric acid and 2-propanol, followed by liquid-liquid extraction using a hexanes-methyl tert-butyl ether (MTBE) mixture. nih.govresearchgate.net To isolate phenolic metabolites like hydroxylated PCBs (OH-PCBs), acidification of the sample is a critical step to denature proteins, such as transthyretin, that can bind these metabolites with high affinity, preventing their extraction. scispace.com

Following initial extraction, a cleanup step is almost always necessary to remove co-extracted interfering compounds like lipids. Solid-phase extraction (SPE) is frequently employed for this purpose. acs.orgnist.gov Columns packed with materials like silica (B1680970) gel, alumina, or Florisil can separate the target analytes from interferences. nist.govnist.govunitar.org For instance, extracts of human milk, air, and serum can be purified using an Al2O3 column followed by fractionation on a deactivated silica column. unitar.org In some cases, concentrated sulfuric acid is used to remove lipids from tissue extracts. researchgate.net

| Matrix Type | Extraction Method | Solvent(s) | Cleanup Procedure | Reference |

|---|---|---|---|---|

| Solid (Soil, Sediment) | Soxhlet Extraction, Pressurized Fluid Extraction (PFE), Ultrasonic Extraction | Hexane/Acetone (1:1), Methylene Chloride/Acetone (1:1) | Silica Gel, Alumina, or Florisil SPE | epa.gov |

| Water | Liquid-Liquid Extraction | n-Hexane | Drying with anhydrous Na2SO4 | thermofisher.com |

| Biological Tissue (Adipose, Brain, Liver) | "Jensen" Extraction | Dichloromethane | Lipid removal with concentrated H2SO4 | nih.govresearchgate.net |

| Biological Fluid (Serum) | Liquid-Liquid Extraction | Hexanes/MTBE (1:1, v/v) | Partitioning against aqueous KCl solution | nih.govresearchgate.net |

| Human Milk / Air | Soxhlet Extraction (for PUF filters) | Acetone, Hexane | Al2O3 column followed by deactivated silica column | unitar.org |

High-Resolution Chromatographic Separation Techniques

Chromatography is the cornerstone of PCB analysis, allowing for the separation of individual congeners and their metabolites from complex mixtures. High-resolution techniques are essential due to the large number of possible PCB congeners (209) that can be present in a single sample. cr2000.it

Gas Chromatography (GC) with Specialized Columns

Gas chromatography (GC) is the most widely used technique for the analysis of parent PCB congeners. epri.com High-resolution separation is achieved using long, narrow-bore fused-silica capillary columns. epa.gov The choice of the stationary phase is critical for resolving isomeric PCBs.

Commonly used stationary phases include 5% phenyl-substituted methylpolysiloxane (e.g., DB-5, DB-5MS) and 50% phenyl-substituted methylpolysiloxane (e.g., DB-17MS). nist.gov The DB-5 type is a relatively non-polar phase suitable for general-purpose PCB analysis, while more polar phases can offer different selectivity, which is advantageous for separating specific, hard-to-resolve congeners. nist.govepri.com For instance, dual-column systems with different stationary phases can be used to confirm the identity of individual congeners. epa.govaccustandard.com For the analysis of hydroxylated metabolites, a derivatization step, typically methylation with diazomethane, is required to make the compounds volatile enough for GC analysis. nih.gov

Liquid Chromatography (LC) Applications

While GC is dominant for parent PCBs, liquid chromatography (LC) is indispensable for the analysis of non-volatile and thermally labile metabolites, such as sulfated and glucuronidated conjugates. acs.orgnih.gov Ultra-high-performance liquid chromatography (UHPLC) systems provide rapid and efficient separations. nih.gov

The most common LC mode for this application is reversed-phase chromatography, utilizing C18 columns. nih.gov A typical mobile phase consists of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. unitar.orgnih.gov

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) is the definitive detection method for PCBs and their metabolites, providing both high selectivity and sensitivity, as well as structural information for identification.

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-MS/MS)

When coupled with GC, MS detectors can operate in several modes. In full-scan mode, the mass spectrometer records a full range of mass-to-charge ratios, which is useful for identifying unknown compounds. For targeted analysis of known congeners like 2,2',3,5'-tetrachlorobiphenyl, selected ion monitoring (SIM) is often used, where the instrument only monitors a few specific ions characteristic of the analyte, greatly enhancing sensitivity and reducing matrix interference. nih.gov

Gas chromatography-tandem mass spectrometry (GC-MS/MS) offers even greater selectivity and is the state-of-the-art for trace-level quantification in highly complex matrices. thermofisher.comresearchgate.netnih.gov In this technique, a specific parent ion for the target analyte is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach significantly reduces background noise. thermofisher.com Studies have demonstrated the use of GC-MS/MS to identify and quantify PCB 52 (a tetrachlorobiphenyl isomer) and its hydroxylated metabolites in various tissues, a methodology directly applicable to PCB 44. nih.govnih.govresearchgate.net

| Analyte | Parent Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Reference |

|---|---|---|---|---|

| 2,2',5,5'-Tetrachlorobiphenyl (B50384) (BZ #52) | 289.92 | 219.94 | 20 | thermofisher.com |

| 2,2',5,5'-Tetrachlorobiphenyl (BZ #52) Confirming Ion | 291.92 | 219.94 | 20 | thermofisher.com |

Non-Target Liquid Chromatography-High-Resolution Mass Spectrometry (Nt-LC-HRMS) for Metabolite Profiling

To gain a comprehensive understanding of PCB metabolism, non-target liquid chromatography-high-resolution mass spectrometry (Nt-LC-HRMS) has emerged as a powerful tool. nih.govresearchgate.net This approach aims to detect all measurable metabolites in a sample, rather than just pre-selected target compounds. nih.govnih.gov

Instruments like the Q-Exactive Orbitrap provide high mass accuracy and resolution, which allows for the determination of the elemental composition of unknown metabolites. nih.gov Researchers have successfully used Nt-LC-HRMS to identify a wide range of metabolites of the tetrachlorobiphenyl isomer PCB 52 in rat serum and liver, including mono-hydroxylated metabolites and their sulfated conjugates. nih.govnih.gov This methodology is crucial for discovering novel metabolic pathways and identifying potential biomarkers of exposure without the need for authentic analytical standards for every metabolite. nih.govresearchgate.net

Complementary Detection Techniques (e.g., Electron Capture Detection, UV Detection)

Beyond mass spectrometry, other detection systems are employed in the analysis of 2,2',3,5-tetrachlorobiphenyl, often in conjunction with gas or liquid chromatography. These detectors provide alternative or supplementary data, enhancing analytical confidence or offering cost-effective screening solutions.

Electron Capture Detection (ECD)

The Electron Capture Detector (ECD) is a highly sensitive detector for electrophilic compounds, particularly halogenated substances like polychlorinated biphenyls. epa.gov Its operation is based on the capture of low-energy electrons by analyte molecules as they pass through the detector, resulting in a measurable decrease in a standing current. This high sensitivity makes GC-ECD a well-established and robust method for the routine analysis of PCBs, including this compound, in various matrices. epa.govepa.gov

U.S. EPA Method 8082A specifically lists GC-ECD as a primary technique for determining the concentration of individual PCB congeners, including this compound. epa.gov The method provides the flexibility of using either single or dual-column systems to enhance separation and confirmation. epa.gov The high sensitivity of the ECD allows for the detection of PCBs at trace levels, often in the parts-per-billion (ppb) range or lower. epa.gov A recent 2024 study validated a GC-ECD method for 14 PCB congeners, including PCB 44, in fish roe. potravinarstvo.com The validation demonstrated excellent linearity and low detection limits, as detailed in the table below.

| Parameter | Value for 2,2',3,5'-Tetrachlorobiphenyl (PCB 44) | Reference |

|---|---|---|

| Linear Range | 0.002 – 0.050 mg/kg | potravinarstvo.com |

| Coefficient of Determination (R²) | 0.9984 | potravinarstvo.com |

| Limit of Detection (LOD) | 0.0003 mg/kg | potravinarstvo.com |

| Limit of Quantification (LOQ) | 0.001 mg/kg | potravinarstvo.com |

UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector can serve as a complementary technique, particularly for the analysis of PCB metabolites or for cleanup and fractionation steps prior to GC analysis. While less sensitive and selective for native PCBs compared to GC-ECD or GC-MS, UV detection is effective for compounds with significant UV absorbance. For instance, a UV detector set at a wavelength of 254 nm has been used in the analysis of PCB metabolites. In another study, the dechlorination product of a tetrachlorobiphenyl, biphenyl (B1667301), was analyzed by HPLC with a UV detector set at 254 nm. oup.com The use of a UV detector at 254 nm is also specified in EPA Method 1628 for monitoring column cleanup procedures in PCB analysis. epa.gov

Methodologies for Assessing Bioavailability and Freely Dissolved Concentrations (e.g., Solid Phase Microextraction, Passive Dosing Systems)

The total concentration of this compound in a matrix like sediment or soil does not always correlate with its potential for biological uptake and toxicity. It is the freely dissolved concentration in porewater that is considered a more accurate surrogate for bioavailability. nih.gov Consequently, specialized techniques have been developed to measure this critical fraction.

Solid Phase Microextraction (SPME)

SPME is a solvent-free, equilibrium-based sampling technique that uses a polymer-coated fused-silica fiber to extract analytes from a sample matrix. scispace.com For hydrophobic compounds like PCBs, SPME is particularly advantageous as it can achieve low detection limits from small sample volumes (e.g., milliliters of water), which is a significant benefit when analyzing sediment porewater. nih.govacs.org

The fiber is exposed to the sample, and analytes partition between the sample matrix and the fiber coating until equilibrium is reached. The amount of analyte sorbed to the fiber is proportional to its freely dissolved concentration. nih.gov Several studies have demonstrated the effectiveness of SPME for measuring a wide range of PCB congeners, including tetrachlorobiphenyls, in water samples. nih.govacs.org Different fiber coatings, such as polydimethylsiloxane (B3030410) (PDMS), can be used, and the selection depends on the specific analytes and matrix. nih.govacs.org SPME coupled with GC-MS or GC-ECD provides a powerful tool for determining dissolved concentrations, with detection limits for individual congeners reported in the low pg/mL range from just 1.5 mL water samples. nih.gov This approach simplifies quantification and reduces the logistical challenges associated with collecting and shipping large volume water samples. acs.org

Passive Dosing and Sampling Systems

Passive dosing systems are innovative tools used in laboratory studies to maintain stable, low, and environmentally relevant aqueous concentrations of hydrophobic compounds like PCBs. scispace.comacs.org This overcomes the challenges of traditional spiking methods where concentrations can deplete over time due to sorption to experimental apparatus or degradation. These systems typically use a polymer, such as polyoxymethylene (POM) or polyethylene (B3416737) (PE), loaded with the compound of interest, which then acts as a partitioning source to control the aqueous concentration. scispace.comacs.org

Concurrently, the same or a different polymer can be used as a passive sampler to monitor the concentration of the parent compound or its metabolites over time. scispace.comacs.org This dual-function approach has been successfully used to measure the dechlorination rates of 2,3,4,5-tetrachlorobiphenyl (B164871) (PCB 61) at concentrations as low as 1 ng/L. scispace.comacs.org The rate of dechlorination was found to be a linear function of the substrate concentration. acs.org While this specific study focused on PCB 61, the methodology is directly applicable to studying the biotransformation kinetics and bioavailability of other congeners like this compound under controlled laboratory conditions. researchgate.net Passive samplers are also deployed in the field to assess ambient contaminant concentrations in porewater, providing a time-integrated measure of the bioavailable fraction. dtic.mil

Application of Certified Reference Materials and Analytical Standards for Method Validation and Quality Control

The reliability and accuracy of analytical data for this compound are ensured through rigorous method validation and ongoing quality control (QC). Central to these procedures is the correct use of certified reference materials (CRMs) and other analytical standards. cpachem.comoceanbestpractices.org

A CRM is a highly characterized and homogeneous material with a certified value for one or more properties, accompanied by an uncertainty value and a statement of metrological traceability. cpachem.com For PCB analysis, CRMs are available in various forms, including solutions of individual or mixed congeners and matrix-matched materials like sediments or biological tissues. nist.govaccustandard.comnist.gov

The use of CRMs is essential for:

Method Validation: Assessing the accuracy and precision of a new or modified analytical method. nist.gov

Quality Control: Regularly analyzing a CRM alongside routine samples to monitor the performance of the analytical system and detect potential systematic errors. oceanbestpractices.org

Ensuring Comparability: Allowing data from different laboratories to be compared with confidence.

In addition to CRMs, other QC samples are integral to a robust quality assurance program. These include laboratory control samples, method blanks, matrix spikes, and duplicates. wa.govmaryland.gov Internal standards, such as isotopically labeled congeners or other PCBs not expected in the sample, are added to all samples, standards, and blanks to correct for variations in extraction efficiency and instrument response. epa.gov

Several CRMs containing this compound (PCB 44) are commercially available from various providers.

| Reference Material | Matrix | Certified Concentration of 2,2',3,5'-Tetrachlorobiphenyl (PCB 44) | Reference |

|---|---|---|---|

| SRM 1939 | River Sediment | 1.07 ± 0.12 µg/g | nist.gov |

| SRM 2974 | Mussel Tissue (Freeze-Dried) | 72.7 ± 7.7 µg/kg | nist.gov |

| C-044S-TP | Solution in Isooctane | 100 µg/mL | accustandard.com |

| C-043N | Neat (Solid) | 5 mg (unit size) | accustandard.com |

| WHO/ISS PCB Mixture | Solution in Iso-octane | 10 µg/mL | cpachem.com |

The certified values for these materials are typically established through inter-laboratory comparisons using multiple independent analytical methods, such as GC-ECD and GC-MS, ensuring a high degree of confidence in the stated concentration. nist.gov The associated uncertainty provides a range within which the true value is expected to lie with a high level of probability. cpachem.comnist.gov

Ecotoxicological and Biochemical Research on 2,2 ,3,5 Tetrachlorobiphenyl Congeners

Investigations in Invertebrate Model Organisms (e.g., Caenorhabditis elegans)

The nematode Caenorhabditis elegans serves as a valuable model organism in toxicological studies due to its fully sequenced genome, short life cycle, and ease of cultivation. wur.nl Research has utilized C. elegans to investigate the effects of various environmental pollutants, including polychlorinated biphenyls (PCBs). wur.nl

Studies on the metabolism of 2,2',5,5'-tetrachlorobiphenyl (B50384) (PCB 52), a structurally similar compound to 2,2',3,5-tetrachlorobiphenyl, have shown that C. elegans can metabolize this compound through aromatic hydroxylation. mdpi.com This process involves cytochrome P450 enzymes, specifically members of the P450 34A and P450 14A families. mdpi.com While direct studies on this compound in C. elegans are limited, the findings with PCB 52 suggest that this nematode possesses the enzymatic machinery to biotransform certain PCB congeners.

Studies in Vertebrate Animal Models (e.g., Rodents, Avian, Marine Mammals)

Vertebrate animal models have been instrumental in understanding the toxicokinetics and toxicodynamics of PCBs.

Impact on Specific Biochemical Pathways and Endogenous Metabolites (Metabolomics)

Research on various tetrachlorobiphenyl isomers reveals significant impacts on biochemical pathways. For instance, studies on 2,2',5,5'-tetrachlorobiphenyl have demonstrated its ability to interfere with oxidative phosphorylation in rat liver mitochondria by inhibiting Complex I and ATP synthase. oup.com Furthermore, metabolomic analyses following exposure to 2,2',5,5'-tetrachlorobiphenyl in rats have identified a range of metabolites, including hydroxylated and sulfated forms, primarily in the liver, lung, and serum. acs.orgnih.gov These metabolites can be more biologically active than the parent compound. nih.gov

Evaluation of Biological Interactions and Mechanisms of Action at the Molecular Level (e.g., Ah Receptor Antagonism, Ryanodine (B192298) Receptor Modulation)

The toxicity of many PCBs is mediated through the aryl hydrocarbon (Ah) receptor. epa.govresearchgate.nettandfonline.com The binding affinity to this receptor is highly dependent on the congener's structure. epa.govresearchgate.net Specifically, PCBs that can adopt a coplanar conformation, similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), are potent Ah receptor agonists. epa.govresearchgate.net Structure-activity relationship studies have utilized 4'-substituted 2,3,4,5-tetrachlorobiphenyls as model compounds to investigate the structural requirements for receptor binding. epa.govresearchgate.net